molecular formula C6H8ClN3O2 B13592794 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride

2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride

Cat. No.: B13592794
M. Wt: 189.60 g/mol
InChI Key: GBCUJHXJTRUGAO-UHFFFAOYSA-N
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Description

2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride is a heterocyclic compound that contains both pyrrole and pyrazole rings

Chemical Reactions Analysis

Types of Reactions

2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound.

    Reduction: This reaction can be used to alter the functional groups present in the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a phosphatase inhibitor, it may bind to the active site of the enzyme, thereby preventing its activity and altering cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride stands out due to its specific structural features and the potential for diverse modifications. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H7N3O2.ClH/c10-6(11)5-3-1-7-2-4(3)8-9-5;/h7H,1-2H2,(H,8,9)(H,10,11);1H

InChI Key

GBCUJHXJTRUGAO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)NN=C2C(=O)O.Cl

Origin of Product

United States

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